Ethyl 2-(isobutyramido)thiazole-4-carboxylate Ethyl 2-(isobutyramido)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 737822-96-7
VCID: VC4786872
InChI: InChI=1S/C10H14N2O3S/c1-4-15-9(14)7-5-16-10(11-7)12-8(13)6(2)3/h5-6H,4H2,1-3H3,(H,11,12,13)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C(C)C
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29

Ethyl 2-(isobutyramido)thiazole-4-carboxylate

CAS No.: 737822-96-7

Cat. No.: VC4786872

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

Ethyl 2-(isobutyramido)thiazole-4-carboxylate - 737822-96-7

Specification

CAS No. 737822-96-7
Molecular Formula C10H14N2O3S
Molecular Weight 242.29
IUPAC Name ethyl 2-(2-methylpropanoylamino)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C10H14N2O3S/c1-4-15-9(14)7-5-16-10(11-7)12-8(13)6(2)3/h5-6H,4H2,1-3H3,(H,11,12,13)
Standard InChI Key DKZVXZMRTPLYGA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C(C)C

Introduction

Structural and Chemical Properties

Ethyl 2-(isobutyramido)thiazole-4-carboxylate belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecule features an ethyl ester at the 4-position and an isobutyramido group at the 2-position, contributing to its unique electronic and steric properties. Its molecular formula is C10H14N2O3S\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_3\text{S}, with a molecular weight of 242.30 g/mol .

Key Structural Features:

  • Thiazole Core: The heterocyclic ring confers aromaticity and dipole interactions, enabling binding to biological targets.

  • Isobutyramido Group: The branched alkyl chain enhances lipophilicity, influencing pharmacokinetic properties .

  • Ethyl Ester: A hydrolytically labile group that facilitates prodrug strategies or further functionalization .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Thiazole Ring Formation: Ethyl bromopyruvate reacts with thiourea under alkaline conditions to yield ethyl 2-aminothiazole-4-carboxylate .

  • Acylation: The amine intermediate is treated with isobutyryl chloride in dichloromethane (DCM) or ethanol, using pyridine (10 eq.) or triethylamine (4 eq.) to neutralize HCl byproducts.

Optimized Reaction Conditions:

ParameterValue
SolventDCM
Temperature0°C → Room Temp
Reaction Time6–12 hours
Yield50–85%

Industrial production employs continuous flow reactors to enhance purity and scalability.

Chemical Reactivity and Derivatives

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to form 2-(isobutyramido)thiazole-4-carboxylic acid, a precursor for peptide coupling .

Amide Functionalization

The isobutyramido group participates in:

  • Nucleophilic Substitution: Reacts with alkyl halides to form secondary amides.

  • Reductive Amination: Converts to tertiary amines using NaBH₃CN .

Notable Derivatives:

Derivative StructureBiological Activity
Ethyl 2-[3-(diethylamino)propanamido]thiazole-4-carboxylateGI₅₀ = 0.08 µM (RPMI-8226 leukemia)
Methyl 2-amino-5-benzylthiazole-4-carboxylateMIC = 0.24 µM (M. tuberculosis)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Ethyl group: δ 1.2–1.4 (t, 3H), δ 4.1–4.3 (q, 2H).

    • Thiazole proton: δ 7.5–8.5 (s, 1H).

    • Isobutyramido methyl: δ 1.1–1.3 (d, 6H) .

  • ¹³C NMR:

    • Ester carbonyl: δ 165–170 ppm.

    • Amide carbonyl: δ 170–175 ppm .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]+[M+H]^+ appears at m/z 243.0771 (calculated: 243.0774), confirming the molecular formula .

Biological Activities

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli375
Pseudomonas aeruginosa375

Mechanistic studies attribute this activity to inhibition of UDP-N-acetylmuramate/L-alanine ligase, a key enzyme in bacterial cell wall synthesis .

Antitumor Efficacy

Ethyl 2-[3-(diethylamino)propanamido]thiazole-4-carboxylate demonstrates potent cytotoxicity against the RPMI-8226 leukemia cell line (GI₅₀ = 0.08 µM) . Molecular docking simulations suggest interactions with the ATP-binding pocket of tyrosine kinases .

Applications in Material Science

The thiazole ring’s electron-deficient nature enables applications in:

  • Organic Photovoltaics: As electron-transport layers in solar cells.

  • Fluorescent Sensors: For detecting metal ions via chelation-enhanced fluorescence.

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity (MIC/GI₅₀)
Ethyl 2-aminothiazole-4-carboxylateLacks isobutyramido groupLower antimicrobial potency
2-AminothiazoleSimpler structureLimited solubility

The isobutyramido group in ethyl 2-(isobutyramido)thiazole-4-carboxylate enhances target binding through hydrophobic interactions .

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